molecular formula C14H16N2O2S B2500072 5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione CAS No. 24044-48-2

5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione

Cat. No.: B2500072
CAS No.: 24044-48-2
M. Wt: 276.36 g/mol
InChI Key: KDTOSYKCRNPHIP-UHFFFAOYSA-N
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Description

5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antibacterial and Antifungal Properties

5-[[4-(Diethylamino)phenyl]methylene]-2,4-thiazolidinedione derivatives have demonstrated significant biological activities, particularly in the realm of antibacterial and antifungal properties. For instance, certain compounds bearing pyridine or piperazine moieties exhibit good to excellent antibacterial activity, while those with piperazine moieties also show notable antifungal activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015). Additionally, a study on 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives found them to display modest to good antimicrobial activity, with some molecules showing superior inhibition zones compared to reference drugs (Nastasă, Duma, Pîrnău, Vlase, Tiperciuc, & Oniga, 2015).

2. Anticancer and Antioxidant Activities

Some derivatives of this compound, such as 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones, have shown high antioxidant and anticancer activities. These compounds were synthesized using ketene N,S-acetal salts and exhibited notable efficacy in related biological tests (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

3. Corrosion Inhibition

Thiazolidinedione derivatives have been explored for their potential as corrosion inhibitors. Studies reveal that certain derivatives can effectively inhibit mild steel corrosion in acidic solutions, demonstrating their utility in industrial applications (Yadav, Behera, Kumar, & Yadav, 2015).

4. Electronic and Structural Studies

This compound and its derivatives have been the subject of various electronic and structural studies, such as investigations into the electronic structure and NMR chemical shifts. These studies provide deeper insights into the molecular behavior and potential applications of these compounds (Rančić, Trišović, Milčić, Ajaj, & Marinković, 2013).

5. Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for these compounds, enhancing the efficiency and scalability of their production. For instance, an efficient one-step method for the large-scale synthesis of 2,4-thiazolidinedione, a key component, has been developed, contributing to the cost-effective production of these compounds (Meng, Li, & Zheng, 2008).

Mechanism of Action

Target of Action

The primary target of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is the Peroxisome Proliferator-Activated Receptors (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as an activator of PPAR . By binding to these receptors, it influences the transcription of various genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation . This interaction leads to changes in cellular functions, contributing to its antidiabetic and anti-inflammatory effects .

Biochemical Pathways

The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- affects several biochemical pathways. It enhances insulin sensitivity, reduces glucose production in the liver, increases glucose uptake in muscle and adipose tissue, and improves lipid metabolism . These changes in metabolic pathways contribute to the compound’s antidiabetic effects .

Pharmacokinetics

Like other thiazolidinediones, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the bile and urine . These properties can influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- results in improved insulin sensitivity, reduced blood glucose levels, and improved lipid profiles . These molecular and cellular effects contribute to its therapeutic benefits in the management of type 2 diabetes .

Action Environment

Environmental factors such as diet, physical activity, and co-existing medical conditions can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-. For instance, a diet high in fat can reduce its efficacy, while regular physical activity can enhance its antidiabetic effects . Additionally, liver or kidney disease can affect the metabolism and excretion of the compound, potentially altering its therapeutic effects .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and guidance for safe handling . It’s important to refer to these resources when working with “5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione”.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione involves the condensation of 4-(diethylamino)benzaldehyde with 2,4-thiazolidinedione in the presence of a suitable catalyst.", "Starting Materials": [ "4-(diethylamino)benzaldehyde", "2,4-thiazolidinedione", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(diethylamino)benzaldehyde and 2,4-thiazolidinedione in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS No.

24044-48-2

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H16N2O2S/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)

InChI Key

KDTOSYKCRNPHIP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

solubility

not available

Origin of Product

United States

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